BI-2852
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Overview
Description
BI-2852 is a potent inhibitor of the KRAS protein, specifically targeting the switch I/II pocket. KRAS is a member of the RAS family of small GTPases, which play a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in KRAS are commonly found in various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-2852 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its binding affinity and specificity for the KRAS protein. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring consistent quality and purity through rigorous quality control measures. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BI-2852 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions include modified derivatives of this compound, which can be used to study structure-activity relationships and optimize the compound’s properties for specific applications .
Scientific Research Applications
Chemistry
In chemistry, BI-2852 is used as a tool compound to study the structure and function of the KRAS protein. It helps researchers understand the binding interactions and conformational changes that occur upon inhibitor binding .
Biology
In biological research, this compound is used to investigate the role of KRAS in cell signaling pathways. It helps elucidate the downstream effects of KRAS inhibition on cellular processes such as proliferation, apoptosis, and differentiation .
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for cancers with KRAS mutations. Preclinical studies have shown promising results in inhibiting tumor growth and enhancing the efficacy of other cancer therapies .
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new KRAS inhibitors. Its structure and binding properties provide valuable insights for designing more potent and selective inhibitors .
Mechanism of Action
BI-2852 exerts its effects by binding to the switch I/II pocket of the KRAS protein. This binding prevents the interaction of KRAS with its downstream effectors, such as guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). As a result, the downstream signaling pathways that promote cell growth and survival are inhibited, leading to antiproliferative effects in KRAS mutant cells .
Comparison with Similar Compounds
Similar Compounds
AMG 510: A covalent inhibitor targeting the KRAS G12C mutation.
MRTX849: Another covalent inhibitor targeting KRAS G12C.
ARS-1620: A selective KRAS G12C inhibitor with high potency.
Uniqueness of BI-2852
This compound is unique in its ability to bind to both the active and inactive forms of KRAS, unlike covalent inhibitors that specifically target the G12C mutation. This broader binding profile makes this compound a versatile tool for studying KRAS biology and developing new therapeutic strategies .
Properties
IUPAC Name |
(3S)-5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQLXOWWLNVDX-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)[C@@H]6C7=C(C=CC(=C7)O)C(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.